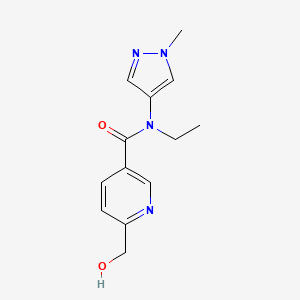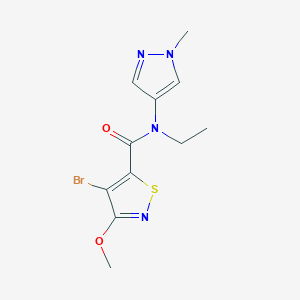
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPPC is a piperidine derivative that has been synthesized and studied for its ability to modulate certain biological pathways. In
作用機序
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid works by inhibiting the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid can induce cell death in cancer cells and reduce inflammation in the brain. 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has also been shown to activate AMP-activated protein kinase (AMPK), which is involved in energy metabolism and glucose uptake. This activation of AMPK may contribute to 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid's potential therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects:
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid induces cell death and inhibits cell growth and proliferation. In animal models of Alzheimer's disease, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid reduces neuroinflammation and improves cognitive function. In metabolic disorders, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid improves glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One advantage of using 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid in scientific research is its specificity for the Akt/mTOR pathway, which makes it a valuable tool for studying this pathway in various biological contexts. 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid's ability to modulate multiple biological pathways also makes it a promising candidate for developing multi-targeted therapies. However, one limitation of using 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid. One direction is to investigate its potential use as a treatment for other types of cancer beyond those that have been studied so far. Another direction is to explore its potential use in combination with other cancer therapies to enhance their effectiveness. In addition, further research is needed to fully understand the mechanism of action of 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid and its potential side effects in vivo. Finally, there is potential for developing 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid derivatives with improved solubility and bioavailability for use in therapeutic applications.
合成法
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-ethylsulfonylbenzaldehyde with piperidine in the presence of a reducing agent. The resulting product is then oxidized to form 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid. This synthesis method has been optimized to produce high yields of 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid with purity suitable for scientific research.
科学的研究の応用
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by modulating the Akt/mTOR pathway. In neuroscience research, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has also been studied for its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
1-(2-ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-2-21(19,20)12-7-4-3-6-11(12)15-9-5-8-14(18,10-15)13(16)17/h3-4,6-7,18H,2,5,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGSHCACKTZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCCC(C2)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)



![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)


![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)